4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline

Medicinal Chemistry Heterocyclic Synthesis Building Block Validation

Researchers pursuing KRAS-targeted oncology programs often face multi-step syntheses to access saturated tetrahydroquinazoline scaffolds. This pre-functionalized building block eliminates that bottleneck by providing a pre-installed chlorine leaving group at C4 for SNAr and a methylthio group at C2 for orthogonal oxidation or displacement chemistry. • Accelerates SAR campaigns by eliminating de novo 7-step synthesis of the tetrahydroquinazoline core • Enables direct access to patented KRAS inhibitor chemical space (WO2003/101442 A1) • Commercially available at 97% purity with batch-to-batch consistency for reproducible library synthesis

Molecular Formula C9H11ClN2S
Molecular Weight 214.72 g/mol
CAS No. 51660-11-8
Cat. No. B1308470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline
CAS51660-11-8
Molecular FormulaC9H11ClN2S
Molecular Weight214.72 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(CCCC2)C(=N1)Cl
InChIInChI=1S/C9H11ClN2S/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H2,1H3
InChIKeyXDQBZDZLOKZGBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline: Technical Baseline


4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline (CAS 51660-11-8) is a heterocyclic building block within the tetrahydroquinazoline family, featuring a saturated cyclohexane-fused pyrimidine core with a chlorine atom at the 4-position and a methylthio group at the 2-position (molecular formula C₉H₁₁ClN₂S, molecular weight 214.72 g/mol) . This compound is commercially available with standard purity of 97% and is primarily employed as a synthetic intermediate in medicinal chemistry programs, notably in the preparation of KRAS protein inhibitors as documented in pharmaceutical patents [1].

4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline: Why Substitution Fails


The tetrahydroquinazoline scaffold encompasses numerous analogs with variations in ring saturation, substitution position, and leaving group identity. However, the specific combination of a C4-chloro leaving group and a C2-methylthio substituent on the saturated 5,6,7,8-tetrahydroquinazoline core confers distinct reactivity that is not replicated by analogs such as 4-chloro-2-(methylthio)quinazoline (CAS 58803-74-0, fully aromatic core) or 2,4-dichloro-5,6,7,8-tetrahydroquinazoline [1]. The C2-methylthio group serves as a masked functionality that can be selectively oxidized or substituted, while the C4-chloro position enables nucleophilic aromatic substitution under controlled conditions. Substituting with an alternative tetrahydroquinazoline derivative lacking either the chloro leaving group or the methylthio functionality would fundamentally alter the synthetic trajectory and final product identity in multi-step medicinal chemistry sequences .

4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline: Quantitative Evidence


POCl₃-Mediated Chlorination Yield

In the synthesis of 4-chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline from ethyl 2-cyclohexanone carboxylate and 2-methyl-2-thiopseudourea sulfate, the POCl₃-mediated chlorination step proceeds with a yield of 43% under conditions of 110 °C in a sealed tube . This yield is reported for the direct chlorination of the 4-hydroxy intermediate and provides a benchmark for evaluating alternative synthetic routes or procurement of the pre-synthesized building block. Notably, the subsequent reduction step (using Zn/AcOH/MeOH) to remove the chloro group yields the dechlorinated analog 2-methylthio-5,6,7,8-tetrahydroquinazoline in only 34% yield, demonstrating the synthetic value of retaining the chloro functionality for downstream derivatization rather than purchasing the dechlorinated analog .

Medicinal Chemistry Heterocyclic Synthesis Building Block Validation

Patent-Cited KRAS Inhibitor Precursor

Smithkline Beecham Corporation's patent WO2003/101442 A1 explicitly identifies 4-chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline as 'Precursor 1' on page 55 for the synthesis of tetrahydroquinazoline derivatives claimed as KRAS protein inhibitors [1][2]. In contrast, the fully aromatic analog 4-chloro-2-(methylthio)quinazoline (CAS 58803-74-0) and other in-class tetrahydroquinazolines are not designated as precursors in this specific patent, indicating that the saturated 5,6,7,8-tetrahydro core with this precise substitution pattern is required to access the claimed pharmaceutical structures [3].

KRAS Inhibition Oncology Pharmaceutical Patent

Physicochemical Properties vs. Aromatic Analog

The saturated tetrahydroquinazoline core of CAS 51660-11-8 confers distinct physicochemical properties compared to its fully aromatic counterpart 4-chloro-2-(methylthio)quinazoline (CAS 58803-74-0). The target compound exhibits a calculated LogP (XLogP3) of 3.24, a boiling point of 347.8±42.0 °C at 760 mmHg, and a density of 1.3±0.1 g/cm³ . In contrast, the aromatic analog (CAS 58803-74-0) has a higher predicted boiling point of 387.7±34.0 °C and a density of 1.39±0.1 g/cm³ . The topological polar surface area (TPSA) of the target compound is 51.08 Ų .

Physicochemical Characterization Solubility Prediction Drug Design

Synthetic Step Efficiency vs. In-House Synthesis

The published synthetic route to 4-chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline involves three distinct transformations from ethyl 2-cyclohexanone carboxylate: (1) cyclocondensation with 2-methyl-2-thiopseudourea sulfate (16 h, room temperature), (2) POCl₃-mediated chlorination (110 °C, sealed tube), and (3) optional reduction/functionalization steps . The overall isolated yield for the chlorinated product is 43%. In contrast, the synthesis of fully decorated tetrahydroquinazoline scaffolds via modern diversification approaches requires up to seven synthetic steps to achieve comparable substitution patterns, as demonstrated by Jardner et al. (2024) in their preparation of 5,6,7,8-tetrahydroquinazoline derivatives with four points of diversification [1].

Process Chemistry Synthetic Efficiency Building Block Procurement

4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline: Application Scenarios


KRAS Inhibitor Medicinal Chemistry Programs

As documented in WO2003/101442 A1, this compound serves as Precursor 1 for the synthesis of tetrahydroquinazoline derivatives targeting KRAS protein inhibition [1]. Research groups pursuing KRAS-targeted oncology programs can leverage this pre-functionalized building block to access the patented chemical space without undertaking the multi-step synthesis from commercial starting materials. The C4-chloro position enables nucleophilic substitution with diverse amines or thiols, while the C2-methylthio group remains intact for subsequent oxidation or displacement chemistry [2].

Tetrahydroquinazoline Scaffold Diversification for SAR Studies

The 5,6,7,8-tetrahydroquinazoline scaffold represents a valuable core for structure-activity relationship (SAR) exploration in drug discovery. This compound provides an entry point for diversification at the C4 position via nucleophilic substitution while retaining the C2-methylthio group for orthogonal functionalization [1]. Compared to de novo synthesis requiring 7-step sequences [2], procurement of this building block accelerates SAR campaigns by providing a pre-installed chloro leaving group on a saturated quinazoline framework that is otherwise synthetically demanding to access.

Building Block for Heterocyclic Library Synthesis

This compound is suitable for inclusion in heterocyclic building block libraries used in high-throughput medicinal chemistry campaigns. The combination of a saturated cyclohexane-fused core with orthogonal reactive handles (C4-Cl for SNAr, C2-SMe for oxidation/metallation) enables rapid generation of diverse analogs [1]. The commercial availability at 97% purity from multiple vendors ensures reproducible library synthesis and downstream biological testing [2].

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